

Application Notes and Protocols for Peptide Synthesis Utilizing H-Met-Tyr-OH

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Compound of Interest

Compound Name: **H-Met-tyr-OH**

Cat. No.: **B077975**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the dipeptide **H-Met-Tyr-OH** as a building block in peptide synthesis. The protocols focus on Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, addressing the specific challenges associated with the methionine and tyrosine residues to ensure the synthesis of high-purity peptides.

Introduction

The use of pre-formed dipeptide building blocks like **H-Met-Tyr-OH** in peptide synthesis can offer several advantages, including reduced coupling steps and potentially improved synthesis efficiency. However, the inherent chemical properties of methionine (Met) and tyrosine (Tyr) residues necessitate careful consideration of the synthetic strategy to prevent unwanted side reactions. Methionine is susceptible to oxidation of its thioether side chain to form methionine sulfoxide, while the phenolic hydroxyl group of tyrosine requires protection to prevent side reactions during peptide chain elongation.

This document outlines detailed protocols for the successful incorporation of **H-Met-Tyr-OH** into peptide sequences, including coupling strategies, deprotection, and final cleavage from the solid support. Additionally, it explores the potential biological relevance of Met-Tyr containing peptides, particularly in the context of antioxidant activity and cell signaling.

Data Presentation

Table 1: Physicochemical Properties of H-Met-Tyr-OH

Property	Value
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄ S
Molecular Weight	312.39 g/mol
Appearance	White to off-white solid
Solubility	Soluble in aqueous solutions and polar organic solvents (e.g., DMF)

Table 2: Representative Parameters for SPPS of a Met-Tyr Containing Peptide

Parameter	Value/Condition	Expected Outcome
Resin	Rink Amide Resin	C-terminal amide peptide
Scale	0.1 mmol	~100-150 mg crude peptide
Coupling Reagent	HATU/DIPEA	Efficient coupling
Fmoc Deprotection	20% Piperidine in DMF	Complete Fmoc removal
Cleavage Cocktail	Reagent K (TFA/Phenol/H ₂ O/Thioanisole/ EDT)	Cleavage from resin and side-chain deprotection with minimal side reactions
Crude Peptide Yield	~75%	Good recovery of crude product
Crude Peptide Purity (by HPLC)	>70%	High-quality crude peptide
Final Purity (after purification)	>98%	Suitable for biological assays

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the manual Fmoc-SPPS for incorporating **H-Met-Tyr-OH** into a peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

- Rink Amide resin (0.1 mmol scale)
- **H-Met-Tyr-OH**
- Fmoc-protected amino acids
- Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- Cleavage Cocktail (Reagent K): TFA (Trifluoroacetic acid)/Phenol/H₂O/Thioanisole/EDT (1,2-Ethanedithiol) in a ratio of 82.5:5:5:2.5 (v/v/w/v/v)
- SPPS reaction vessel
- Shaker

Procedure:

- Resin Swelling:
 - Place the Rink Amide resin in the SPPS reaction vessel.
 - Add DMF to swell the resin for 30-60 minutes at room temperature with gentle agitation.
 - Drain the DMF.
- First Amino Acid Coupling (if applicable):

- If **H-Met-Tyr-OH** is not the first building block, couple the first Fmoc-protected amino acid to the resin using standard coupling procedures (e.g., with HATU/DIPEA).
- Fmoc Deprotection:
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes and drain.
 - Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- **H-Met-Tyr-OH** Coupling:
 - In a separate vial, dissolve **H-Met-Tyr-OH** (2 equivalents relative to resin loading), HATU (1.95 equivalents), and DIPEA (3 equivalents) in DMF.
 - Add the activated dipeptide solution to the deprotected resin.
 - Agitate the mixture for 2-4 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
 - Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
- Peptide Chain Elongation:
 - Repeat the Fmoc deprotection (Step 3) and coupling (Step 4, using the next Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
- Final Fmoc Deprotection:
 - After the final coupling step, perform a final Fmoc deprotection as described in Step 3.
- Resin Washing and Drying:

- Wash the peptide-resin thoroughly with DMF, DCM, and finally with diethyl ether.
- Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

Caution: Perform this step in a well-ventilated fume hood.

- Cleavage Cocktail Preparation:

- Prepare Reagent K by carefully mixing TFA, phenol, water, thioanisole, and EDT in the specified ratio. This cocktail is effective in scavenging reactive carbocations and preventing oxidation of the methionine residue.[\[1\]](#)

- Cleavage Reaction:

- Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
- Agitate the mixture at room temperature for 2-3 hours.

- Peptide Precipitation:

- Filter the cleavage solution from the resin into a cold diethyl ether solution (approximately 10 times the volume of the cleavage cocktail).
- A white precipitate of the crude peptide should form.
- Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

- Peptide Isolation and Purification:

- Centrifuge the suspension to pellet the peptide.
- Decant the diethyl ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.

Mandatory Visualizations

Experimental Workflow



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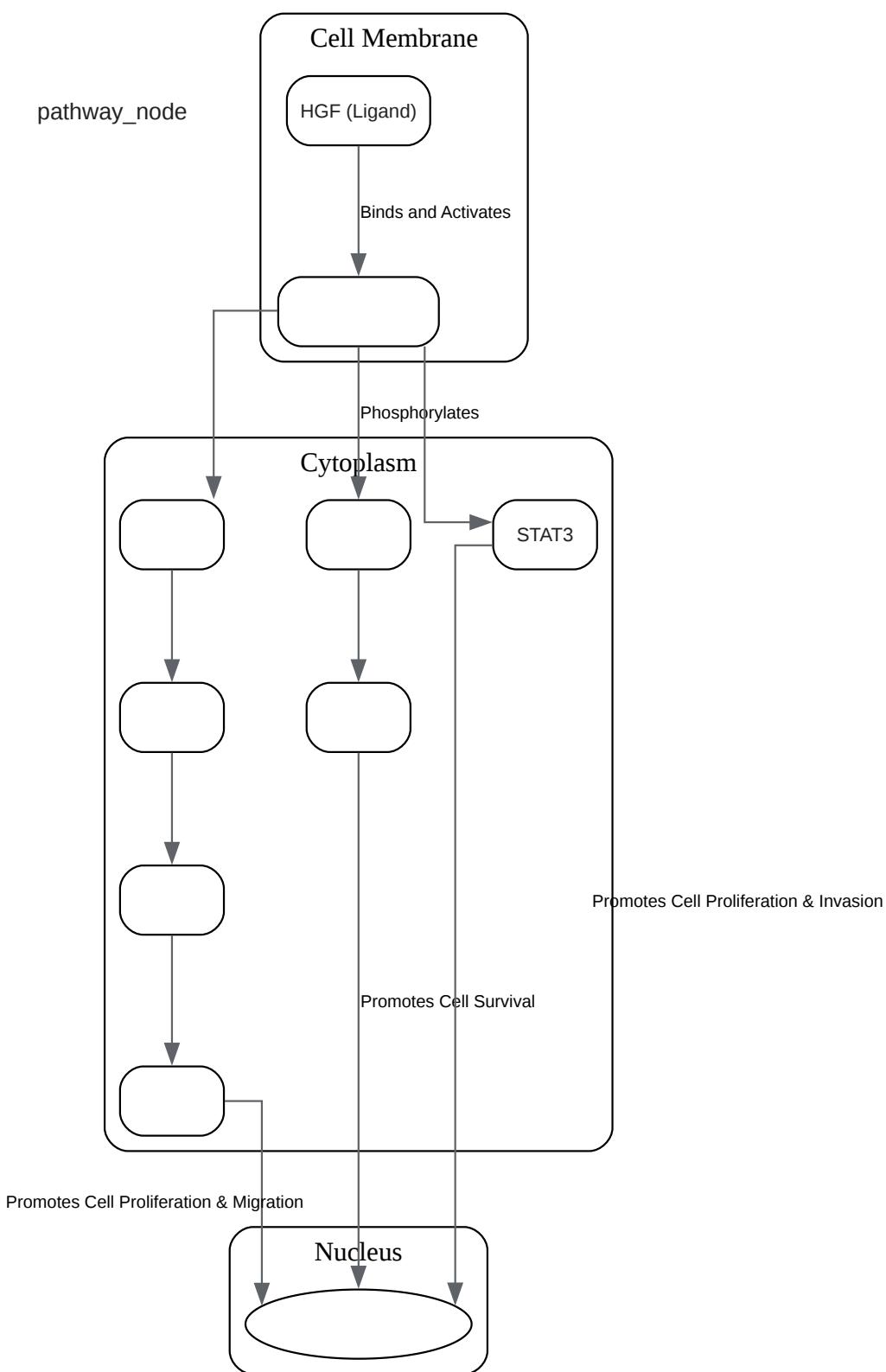
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using **H-Met-Tyr-OH**.

Signaling Pathways

Peptides containing the Met-Tyr motif may exhibit biological activities, including antioxidant effects and modulation of cell signaling pathways.

c-Met Signaling Pathway:

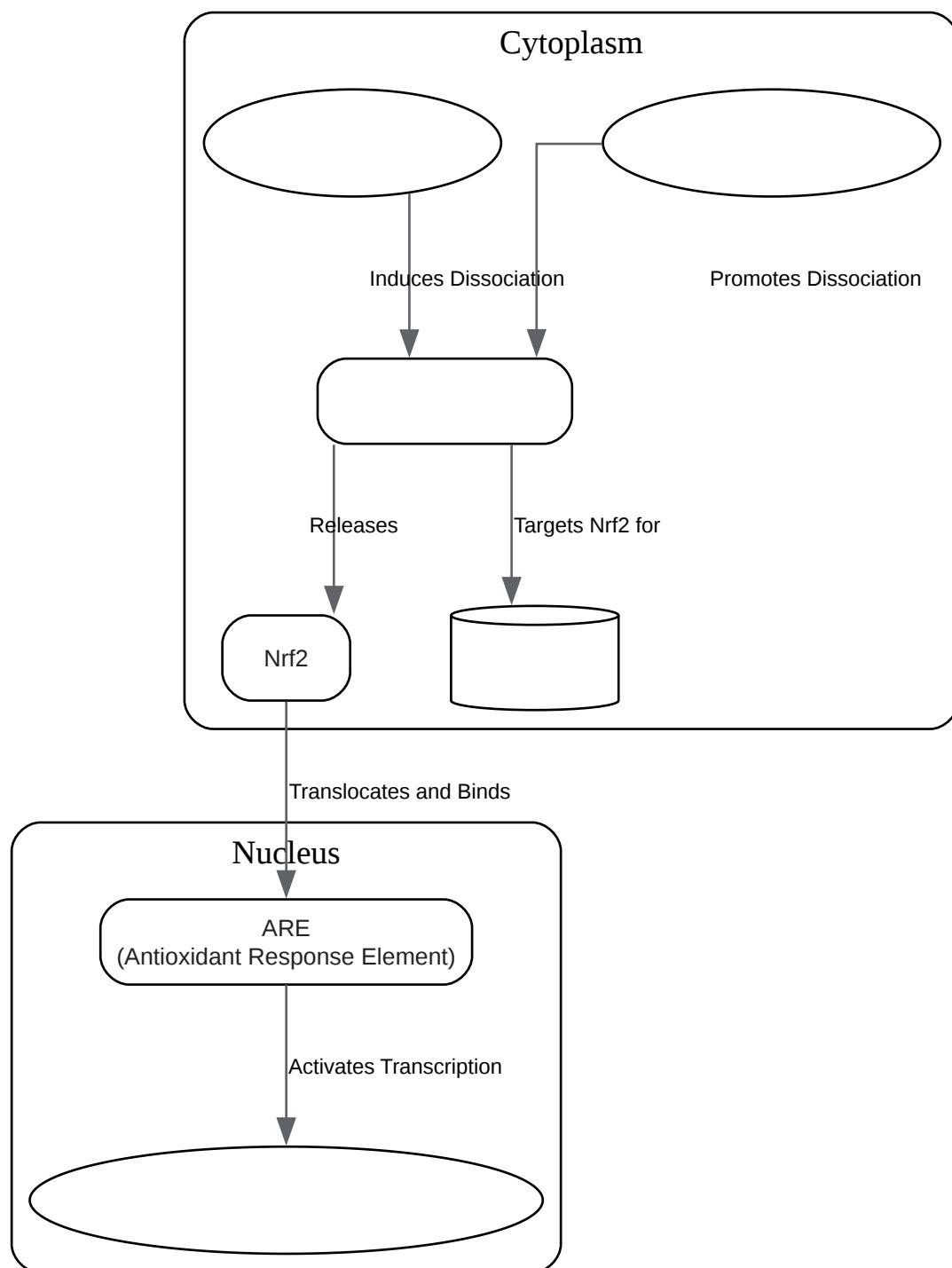
The c-Met receptor, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and migration.[2][3] Dysregulation of the c-Met signaling pathway is implicated in various cancers.

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Caption: The c-Met receptor tyrosine kinase signaling pathway.

Keap1-Nrf2 Antioxidant Response Pathway:

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[\[1\]](#)[\[4\]](#) Antioxidant peptides, potentially including those with Met-Tyr motifs, can activate this pathway to enhance the expression of antioxidant enzymes.[\[5\]](#)[\[6\]](#)



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Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

The use of **H-Met-Tyr-OH** as a dipeptide building block in SPPS provides an efficient route for the synthesis of peptides containing the Met-Tyr motif. By employing appropriate protection strategies, optimized coupling conditions, and scavenger-containing cleavage cocktails, researchers can successfully synthesize high-purity peptides. The protocols and guidelines presented herein offer a robust framework for incorporating this dipeptide into various peptide sequences for applications in drug discovery and biomedical research, particularly for exploring their potential as antioxidants and modulators of cellular signaling pathways.

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